molecular formula C13H17NO6S B12575090 diethyl 2-[(1S)-2-nitro-1-thiophen-2-ylethyl]propanedioate CAS No. 620960-34-1

diethyl 2-[(1S)-2-nitro-1-thiophen-2-ylethyl]propanedioate

Cat. No.: B12575090
CAS No.: 620960-34-1
M. Wt: 315.34 g/mol
InChI Key: KKUOFIAHIHDJBK-VIFPVBQESA-N
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Description

Diethyl 2-[(1S)-2-nitro-1-thiophen-2-ylethyl]propanedioate is an organic compound that features a thiophene ring, a nitro group, and a propanedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-[(1S)-2-nitro-1-thiophen-2-ylethyl]propanedioate typically involves the alkylation of diethyl malonate with a suitable electrophile. The process begins with the formation of the enolate ion from diethyl malonate using a strong base such as sodium ethoxide in ethanol. This enolate ion then undergoes nucleophilic substitution with an appropriate alkyl halide, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[(1S)-2-nitro-1-thiophen-2-ylethyl]propanedioate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions on the thiophene ring can introduce various functional groups.

Scientific Research Applications

Diethyl 2-[(1S)-2-nitro-1-thiophen-2-ylethyl]propanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 2-[(1S)-2-nitro-1-thiophen-2-ylethyl]propanedioate involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The thiophene ring may also play a role in binding to specific receptors or enzymes, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-[(1S)-2-nitro-1-thiophen-2-ylethyl]propanedioate is unique due to the combination of its nitro group, thiophene ring, and propanedioate moiety. This combination imparts specific reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

CAS No.

620960-34-1

Molecular Formula

C13H17NO6S

Molecular Weight

315.34 g/mol

IUPAC Name

diethyl 2-[(1S)-2-nitro-1-thiophen-2-ylethyl]propanedioate

InChI

InChI=1S/C13H17NO6S/c1-3-19-12(15)11(13(16)20-4-2)9(8-14(17)18)10-6-5-7-21-10/h5-7,9,11H,3-4,8H2,1-2H3/t9-/m0/s1

InChI Key

KKUOFIAHIHDJBK-VIFPVBQESA-N

Isomeric SMILES

CCOC(=O)C([C@@H](C[N+](=O)[O-])C1=CC=CS1)C(=O)OCC

Canonical SMILES

CCOC(=O)C(C(C[N+](=O)[O-])C1=CC=CS1)C(=O)OCC

Origin of Product

United States

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